molecular formula C10H10ClNO3 B139522 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 139084-65-4

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B139522
M. Wt: 227.64 g/mol
InChI Key: CKLOTMANRVIPIE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, PubChem CID, etc. It may also include the compound’s role or use in industry or research.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. It also involves understanding the compound’s behavior under various conditions.


Scientific Research Applications

Molecular Docking and Structural Analysis

  • Molecular Docking and Spectroscopic Studies : A study conducted spectroscopic and structural investigations of related compounds, revealing their potential as nonlinear optical materials and possible pharmacological importance due to their inhibition of Placenta Growth Factor (PIGF-1) (Vanasundari et al., 2018).
  • Vibrational Spectroscopy and Molecular Structure Analysis : Research on a similar compound provided insights into its molecular structure and vibrational properties, which are crucial for understanding its reactivity and potential applications (Rahul Raju et al., 2015).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Derivatives : Investigations into the synthesis and characterization of similar compounds, examining their crystal structure and thermal properties, provide a foundation for understanding the properties of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (Nayak et al., 2014).

Biological Activity and Pharmacological Potential

  • Investigation of Biological Activities : Studies suggest the potential biological activities of related compounds, such as their inhibitory activity against specific biological targets. This points to the possible pharmacological applications of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid (Mary et al., 2017).

Applications in Material Science

  • Photovoltaic Properties and Application in Devices : Research exploring the photovoltaic properties of derivatives and their applications in device fabrication highlights the potential use of 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid in material science (Zeyada et al., 2016).

Safety And Hazards

This involves understanding the toxicological profile of the compound, including its LD50, safety precautions that need to be taken while handling it, its environmental impact, etc.


Future Directions

This involves a discussion of the current state of research involving the compound and where future research might be headed. This could include potential applications, areas that need further study, etc.


Each of these sections would involve a thorough literature review, and the information gathered would be carefully cited to ensure accuracy. Please note that this is a general approach and the specific details might vary depending on the compound . If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-3-1-6(2-4-7)9(13)5-8(12)10(14)15/h1-4,8H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLOTMANRVIPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930324
Record name 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid

CAS RN

139084-65-4
Record name Benzenebutanoic acid, alpha-amino-4-chloro-gamma-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Salunkhe, NM Bhatia, VS Kawade… - Journal of Applied …, 2015 - japsonline.com
Many neurotherapeutics are unsuccessful in treating CNS disorders because they cannot be effectively drug delivered. Drug delivery to the brain is a challenge even though there is …
Number of citations: 22 japsonline.com

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